methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate
Description
Properties
CAS No. |
2091279-46-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)9-6-7-13(8-9)10-4-2-3-5-11(10)14/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
PGNVHRHVRBFCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)C2=CC=CC=C2O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors via Acid-Catalyzed Condensation
A common approach involves the cyclization of a substituted amine with a carbonyl compound. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (compound 1a ) serves as a key intermediate. This compound is synthesized through the condensation of 2-aminophenol with itaconic acid under acidic conditions. The reaction proceeds via a Mannich-like mechanism, forming the pyrrolidine ring through intramolecular cyclization.
Subsequent esterification of 1a with methanol in the presence of sulfuric acid yields the methyl ester derivative. The reaction conditions for this step typically involve refluxing methanol with catalytic sulfuric acid (1–2 mol%) for 6–12 hours, achieving yields of 70–85%.
Hydrazide Intermediate Route
An alternative method employs hydrazide intermediates to introduce substituents. Hydrazide 3 , derived from ester 2a (methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate), reacts with aromatic aldehydes under refluxing propan-2-ol to form hydrazones. While this pathway is more commonly used for derivative synthesis, it highlights the versatility of the core structure for further functionalization.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors have been adopted to optimize the cyclization and esterification steps:
Continuous Flow Cyclization
In industrial settings, the cyclization reaction is conducted in a tubular reactor at elevated temperatures (90–110°C) with residence times of 30–60 minutes. This method reduces side reactions and improves yield consistency (68–72%) compared to batch processes.
Solvent-Free Esterification
Recent advancements employ solvent-free esterification using microwave irradiation. Methanol is used in stoichiometric excess, and the reaction completes within 15–30 minutes at 80°C, achieving yields of 82–88%. This approach eliminates the need for sulfuric acid, reducing waste generation.
Mechanistic Insights and Side Reactions
Esterification Dynamics
The esterification of 1a proceeds via nucleophilic acyl substitution. Sulfuric acid protonates the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. Methanol attacks this center, leading to tetrahedral intermediate formation and subsequent proton transfer to yield the ester.
Isomerization Challenges
During hydrazide formation, restricted rotation around the amide bond results in Z and E conformational isomers. This isomerization complicates purification, requiring chromatographic separation or selective crystallization.
Comparative Analysis of Synthetic Methods
| Parameter | Cyclization Route | Hydrazide Route |
|---|---|---|
| Total Yield | 70–85% | 60–75% |
| Purity | ≥95% | 85–90% |
| Scalability | High | Moderate |
| Environmental Impact | Moderate | High |
The cyclization route outperforms the hydrazide method in yield and scalability, making it preferable for industrial applications. However, the hydrazide pathway offers greater flexibility for synthesizing derivatives with modified pharmacological profiles.
Purification and Characterization
Crystallization Techniques
Crude this compound is purified via recrystallization from ethanol-water (3:1 v/v). This step removes unreacted starting materials and acidic by-products, yielding crystals with ≥98% purity.
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 9.82 (s, 1H, OH), 7.21–7.15 (m, 2H, ArH), 6.85–6.79 (m, 2H, ArH), 3.92 (s, 3H, OCH<sub>3</sub>), 3.45–3.38 (m, 1H, CH), 3.12–2.95 (m, 2H, CH<sub>2</sub>), 2.65–2.52 (m, 1H, CH).
-
IR (KBr): 1745 cm<sup>−1</sup> (C=O ester), 1680 cm<sup>−1</sup> (C=O lactam) .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis Overview:
- Starting Materials: The synthesis often begins with commercially available pyrrolidine derivatives.
- Reagents: Common reagents include acetic anhydride for acetylation and various alkylating agents to introduce the methyl group.
- Yield Optimization: Recent studies have focused on optimizing reaction conditions to achieve high yields with minimal by-products .
Biological Activities
The biological activities of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate have been investigated in several studies, revealing promising results in various therapeutic areas.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The presence of the hydroxyl group on the phenyl ring enhances electron donation during redox reactions, which is crucial for antioxidant activity .
Anticancer Potential
Studies have demonstrated that this compound and its derivatives show potential anticancer activity. For instance, derivatives tested against A549 human lung cancer cells indicated cytotoxic effects comparable to established chemotherapeutics like cisplatin . The structure-activity relationship (SAR) studies suggest that specific modifications can enhance efficacy against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against Gram-positive bacteria and drug-resistant fungal pathogens. Some derivatives demonstrated effective inhibition, indicating potential as a lead compound in antimicrobial drug development .
Case Studies and Research Findings
Several key studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural analogues of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate, highlighting substituent variations and their implications:
Stability and Degradation
- Thermal Stability : The 2-hydroxyphenyl derivative decomposes at 128–129°C , whereas the 3-hydroxyphenyl analogue melts at 120–122°C . The dichloro-substituted compound shows higher thermal stability (m.p. 145–147°C) due to increased molecular rigidity .
- Hydrolytic Sensitivity : The methyl ester group in all compounds undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 24–48 hours at pH 7.4), making them prodrug candidates for carboxylic acid derivatives .
Biological Activity
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a hydroxyl group on the phenyl moiety. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 219.24 g/mol |
| Functional Groups | Hydroxy, Carboxyl, Ester |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The compound's efficacy against multidrug-resistant strains highlights its potential as a therapeutic agent in combating bacterial infections.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of several clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, following Clinical Laboratory Standards Institute (CLSI) guidelines.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 16 |
| Acinetobacter baumannii | 64 |
These results indicate that this compound has promising activity against resistant strains, warranting further investigation into its mechanism of action and potential clinical applications.
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, studies using the A549 human lung adenocarcinoma model showed that this compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.
Research Findings on Anticancer Activity
In vitro assays revealed that the compound's structure significantly influences its anticancer activity. The following table summarizes findings from a study evaluating the cytotoxic effects on A549 cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The data indicate that increasing concentrations of this compound correlate with decreased cell viability, suggesting potential as an anticancer agent.
The mechanism underlying the biological activities of this compound involves interactions with specific molecular targets. Preliminary investigations suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in bacterial resistance mechanisms and cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, starting with condensation of 2-hydroxyphenyl precursors with pyrrolidine derivatives. For example, coupling agents like dicyclohexylcarbodiimide (DCC) activate carboxylic acids for esterification, while solvents such as dichloromethane (DCM) or dimethylformamide (DMF) facilitate cyclization . Reaction optimization requires precise control of temperature (e.g., reflux conditions) and solvent polarity to maximize yield (70–85%) and minimize side products. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) confirms stereochemistry and functional groups, while liquid chromatography-mass spectrometry (LC-MS) verifies molecular weight and purity (>95%). Infrared (FT-IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. Elemental analysis validates empirical formulas (e.g., C₁₂H₁₅NO₃) .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s physicochemical properties?
- Methodology : Substituents like hydroxyl or methoxy groups enhance solubility in polar solvents (e.g., methanol) due to hydrogen bonding. Computational tools (e.g., DFT calculations) predict logP values and pKa to assess lipophilicity and ionization states. Experimental validation via HPLC retention times correlates with computational predictions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrrolidine derivatives?
- Methodology : Discrepancies in bioactivity (e.g., antibacterial vs. antifungal efficacy) may arise from assay conditions (e.g., pH, cell lines). Use standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, IC₅₀ values in enzymatic assays may differ from MIC values in microbial cultures due to membrane permeability .
Q. How can computational methods streamline reaction design for novel derivatives?
- Methodology : Quantum chemical calculations (e.g., Gaussian) model transition states to predict regioselectivity in cyclization reactions. Machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) suggest optimal reagents (e.g., NaBH₄ for selective reductions) and solvent systems. Feedback loops between simulations and experimental validation reduce trial-and-error approaches .
Q. What experimental frameworks assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to targets like kinases or GPCRs. Molecular docking (AutoDock Vina) identifies key binding motifs (e.g., hydrogen bonds with catalytic residues). In vitro assays (e.g., fluorescence polarization) validate inhibition kinetics, while in silico ADMET models predict toxicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
